[(3S,5R,6S)-1-[(4,5-Dihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-2-oxabicyclo[2.2.1]heptan-3-yl]methyl benzoate
[(3S,5R,6S)-1-[(4,5-Dihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-2-oxabicyclo[2.2.1]heptan-3-yl]methyl benzoate
Brand Name:
Vulcanchem
CAS No.:
38642-49-8
VCID:
VC0190653
InChI:
InChI=1S/C30H32O12/c1-27-12-29(23(34)22(27)33,14-38-25(36)17-7-8-19(31)20(32)9-17)42-30(27,15-39-24(35)16-5-3-2-4-6-16)41-28-10-18-11-37-26(21(18)28)40-13-28/h2-8,11,17,19-20,22-23,31-34H,9-10,12-15H2,1H3/t17?,19?,20?,22-,23-,27?,28-,29?,30+/m0/s1
SMILES:
Molecular Formula:
C30H32O12
Molecular Weight:
584.6 g/mol
[(3S,5R,6S)-1-[(4,5-Dihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-2-oxabicyclo[2.2.1]heptan-3-yl]methyl benzoate
CAS No.: 38642-49-8
Natural Products
VCID: VC0190653
Molecular Formula: C30H32O12
Molecular Weight: 584.6 g/mol
CAS No. | 38642-49-8 |
---|---|
Product Name | [(3S,5R,6S)-1-[(4,5-Dihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-2-oxabicyclo[2.2.1]heptan-3-yl]methyl benzoate |
Molecular Formula | C30H32O12 |
Molecular Weight | 584.6 g/mol |
IUPAC Name | [(3S,5R,6S)-1-[(4,5-dihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-2-oxabicyclo[2.2.1]heptan-3-yl]methyl benzoate |
Standard InChI | InChI=1S/C30H32O12/c1-27-12-29(23(34)22(27)33,14-38-25(36)17-7-8-19(31)20(32)9-17)42-30(27,15-39-24(35)16-5-3-2-4-6-16)41-28-10-18-11-37-26(21(18)28)40-13-28/h2-8,11,17,19-20,22-23,31-34H,9-10,12-15H2,1H3/t17?,19?,20?,22-,23-,27?,28-,29?,30+/m0/s1 |
Standard InChIKey | KHRHASRIMPQOPU-PAMKKNMFSA-N |
Isomeric SMILES | CC12CC([C@H]([C@@H]1O)O)(O[C@@]2(COC(=O)C3=CC=CC=C3)O[C@]45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C=C7)O)O |
Canonical SMILES | CC12CC(C(C1O)O)(OC2(COC(=O)C3=CC=CC=C3)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C=C7)O)O |
PubChem Compound | 170087 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume